1,4-Diazaspiro[4.5]decane
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-diazaspiro[4.5]decane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2/c1-2-4-8(5-3-1)9-6-7-10-8/h9-10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIIGJUUIWYQTJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)NCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30282670 | |
| Record name | 1,4-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
177-03-7 | |
| Record name | 1,4-Diazaspiro[4.5]decane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27206 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Diazaspiro[4.5]decane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30282670 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Diazaspiro[4.5]decane | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5WJR773X7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Strategies for 1,4 Diazaspiro 4.5 Decane Systems
Direct Synthesis Approaches to the 1,4-Diazaspiro[4.5]decane Core
Direct methods for constructing the this compound core often involve the formation of the diazacycloalkane ring onto a pre-existing cyclohexane (B81311) framework. These methods are valued for their straightforwardness and efficiency.
Condensation Reactions with Cyclohexanone (B45756) and Diamines
A fundamental and widely employed method for synthesizing the this compound skeleton is the condensation reaction between cyclohexanone and a suitable diamine, most commonly ethylenediamine (B42938). tandfonline.comtandfonline.comresearchgate.net This reaction directly forms the N,N'-unsubstituted imidazolidine (B613845) ring spiro-fused to the cyclohexane ring. tandfonline.comtandfonline.com The reaction is typically carried out under conditions that facilitate the removal of water, driving the equilibrium towards the formation of the desired spiro compound.
The versatility of this method allows for the synthesis of a variety of derivatives by using substituted cyclohexanones or different diamines. For instance, the reaction of 6-carbethoxy-3,5-diarylcyclohex-2-enones with ethylenediamine in the presence of an acid catalyst like p-toluenesulfonic acid (p-TSA) has been shown to produce 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates. tandfonline.com
Strecker Synthesis-based Routes for Diazaspiro[4.5]decane Derivatives
The Strecker synthesis, a classical method for producing α-amino acids, has been adapted to create derivatives of this compound. This approach typically begins with the reaction of a cycloalkanone, such as cyclohexanone, with an aniline (B41778) derivative and potassium cyanide in an acidic medium like glacial acetic acid. nih.govnih.gov This initial step yields an α-aminonitrile intermediate. nih.govmdpi.com
Subsequent chemical transformations of the nitrile and amino groups lead to the formation of the desired spiro-diazaspiro[4.5]decane derivatives. For example, the nitrile can be hydrolyzed to a carboxamide, which can then be further manipulated and cyclized with a diamine to form the heterocyclic ring. nih.govnih.gov This multi-step process allows for the introduction of various substituents onto the diazaspirodecane core, leading to a diverse library of compounds. nih.govnih.gov One specific application involves the synthesis of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, which have shown potential as anticonvulsant agents. nih.govnih.gov
Multicomponent Reactions and Domino Sequences in Diazaspiro[4.5]decane Construction
Multicomponent reactions (MCRs) and domino sequences represent highly efficient strategies for the synthesis of complex molecules like this compound derivatives from simple starting materials in a single pot. researchgate.net These reactions are characterized by the formation of multiple chemical bonds in a sequential manner without the need to isolate intermediates, which saves time, resources, and reduces waste. researchgate.net
An example of an MCR approach involves the one-pot reaction of 2-(aminomethyl)pyridine, carbon disulfide, and electron-deficient derivatives of chloropyridine or chlorobenzene (B131634) to produce diazaspiro[4.5]decane derivatives. researchgate.net Another innovative approach is the [4+2+1] domino cyclization, which has been used to synthesize spiro-substituted benzo[b]furo[3,4-e] tandfonline.comgoogle.comdiazepine derivatives in water under microwave irradiation. rsc.org This particular reaction involves the formation of two spiro rings and five σ bonds in a highly chemo- and regioselective manner. rsc.org
Domino reactions, also known as cascade reactions, are a subset of MCRs where the subsequent transformations occur intramolecularly as a consequence of the initial bond-forming event. The development of such reactions for the synthesis of diazaspiro[4.5]decane systems is an active area of research, offering a powerful tool for creating molecular diversity.
Green Chemistry Approaches in this compound Synthesis
In recent years, there has been a significant shift towards the development of more environmentally friendly synthetic methods. Green chemistry principles are increasingly being applied to the synthesis of this compound and its derivatives to minimize the use and generation of hazardous substances. tandfonline.comtandfonline.com
Solvent-Free Conditions
Performing reactions under solvent-free conditions is a key aspect of green chemistry, as it eliminates the environmental and economic costs associated with solvent use and disposal. The synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates has been successfully achieved by reacting 6-carbethoxy-3,5-diarylcyclohex-2-enones with ethylenediamine in the presence of p-toluenesulfonic acid under solvent-free conditions. tandfonline.comtandfonline.com This approach not only reduces waste but can also lead to shorter reaction times and easier product isolation. tandfonline.com
Microwave-Assisted Synthesis (MWI)
Microwave-assisted synthesis (MWI) has emerged as a powerful tool in green chemistry for accelerating organic reactions. tandfonline.comtandfonline.com The application of microwave irradiation can lead to dramatic reductions in reaction times, often from hours to minutes, and can also result in higher yields and cleaner reaction profiles. tandfonline.com
The synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates has been efficiently carried out using focused microwave irradiation in solvent-free conditions. tandfonline.comtandfonline.com The reactions were completed in as little as 5 minutes at 120°C. tandfonline.comtandfonline.com This combination of microwave heating and solvent-free conditions provides a rapid, efficient, and environmentally benign route to these important heterocyclic compounds. tandfonline.com Research has shown that for the synthesis of cycloalkanespirohydantoins, a related class of compounds, microwave irradiation at specific temperatures and durations can significantly improve yields compared to classical thermal methods. arkat-usa.org
Table 1: Comparison of Reaction Conditions for the Synthesis of 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates tandfonline.com
| Catalyst Loading (p-TSA) | Condition | Time (min) | Yield (%) |
| 0.001 | MWI | 5 | 75 |
| 0.002 | MWI | 5 | 88 |
| 0.003 | MWI | 5 | 95 |
| 0.004 | MWI | 5 | 95 |
| 0.003 | Thermal | 360 | 45 |
Stereoselective Synthesis of Chiral this compound Derivatives
The demand for enantiomerically pure pharmaceuticals has driven the development of stereoselective methods for synthesizing chiral this compound derivatives. These methods are crucial as the biological activity of spirocyclic compounds is often dependent on the specific stereochemistry at the spiro center and other chiral carbons.
A notable approach involves the use of chiral auxiliaries to control the stereochemical outcome of key bond-forming reactions. For instance, the reaction of chiral N-tert-butanesulfinyl imines with ethyl 4-nitrobutanoate under basic conditions yields β-nitroamine derivatives. research-nexus.netua.es These intermediates, produced as a mixture of epimers, can be further transformed into chiral 1,7-diazaspiro[4.5]decane-2,8-diones with high stereoselectivity. research-nexus.netua.es The process involves a conjugative addition to ethyl acrylate (B77674) followed by the reduction of the nitro group. research-nexus.netua.es The N-tert-butanesulfinyl group serves as a powerful chiral director in the initial aza-Henry (nitro-Mannich) reaction, establishing the stereochemistry that is carried through the subsequent cyclization steps. ua.es
Another strategy for accessing chiral diazaspiro[4.5]decane systems is through the resolution of racemic mixtures. google.com This can be achieved using chiral resolving agents to form diastereomeric salts that can be separated by crystallization. Alternatively, chiral chromatography can be employed for the separation of enantiomers. researchgate.net For example, the enantiomers of 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives have been efficiently separated using normal phase chiral HPLC. researchgate.net
The development of asymmetric catalytic methods is also a promising avenue. While specific examples for 1,4-diazaspiro[4.5]decanes are still emerging, the broader field of asymmetric synthesis offers potential strategies, such as intramolecular cyclizations catalyzed by chiral transition metal complexes or organocatalysts.
Post-Cyclization Functionalization and Derivatization
Once the this compound core is assembled, further diversification can be achieved through various functionalization and derivatization reactions. These modifications are essential for fine-tuning the physicochemical and biological properties of the final compounds.
N-Alkylation and N-Aralkylation Reactions
The secondary amine nitrogens within the this compound framework are nucleophilic and can be readily functionalized through N-alkylation and N-aralkylation reactions. These reactions typically involve the treatment of the diazaspirodecane with an appropriate alkyl or aralkyl halide in the presence of a base. mdpi.comnih.gov Phase transfer catalysis conditions have also been successfully employed for these transformations. mdpi.com For instance, 6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones can be alkylated or aralkylated at the imide nitrogen to generate a library of substituted derivatives. mdpi.comnih.gov This approach allows for the systematic exploration of the structure-activity relationship by introducing a variety of substituents at the nitrogen atoms.
Oxidation and Reduction Strategies
Oxidation and reduction reactions provide another avenue for modifying the this compound scaffold. The nature of the products depends on the specific oxidizing or reducing agents used and the functionalities present on the spirocycle. For example, the nitro group in precursors to diazaspiro[4.5]decanes can be selectively reduced to an amine, which is a key step in the cyclization process to form the second heterocyclic ring. research-nexus.netua.es Standard reduction conditions, such as catalytic hydrogenation, are often employed for this transformation. researchgate.net
Conversely, oxidation reactions can be used to introduce new functional groups. While specific examples for the this compound core are less common in the provided context, general principles of organic synthesis suggest that if the cyclohexane or imidazolidine ring contains oxidizable groups, they could be targeted to create further derivatives.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions are fundamental to the synthesis and functionalization of this compound systems. The formation of the spirocyclic structure itself can proceed through intramolecular nucleophilic substitution. Furthermore, once the core is formed, substituents on the ring system can be replaced by other functional groups through nucleophilic substitution, allowing for the introduction of diverse chemical handles. evitachem.com For example, a leaving group on the cyclohexane or imidazolidine portion of the molecule could be displaced by various nucleophiles to generate a range of analogs.
Building Block Strategies for Complex Molecule Assembly
The this compound scaffold is a valuable building block in the synthesis of more complex molecules, particularly in the field of medicinal chemistry. ontosight.aimdpi.com Its rigid, three-dimensional structure can serve as a template to orient appended functional groups in a specific spatial arrangement, which is often crucial for high-affinity binding to biological targets.
The spirocyclic nature of this compound allows for diverse chemical transformations, making it a versatile intermediate for constructing polycyclic systems and accessing structurally diverse molecular frameworks. For example, derivatives of this compound have been utilized as key intermediates in the synthesis of inhibitors of tryptophan hydroxylase (TPH1), which are of interest for treating various disorders. google.com
Use in Combinatorial Chemistry and Library Synthesis
The suitability of the this compound core as a scaffold for combinatorial chemistry and library synthesis is a significant advantage for drug discovery programs. google.comnih.gov The ability to readily introduce diversity at multiple points on the molecule, such as the nitrogen atoms and other positions on the rings, allows for the rapid generation of large collections of related compounds.
For instance, the synthesis of libraries of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones has been reported, where different aryl groups are incorporated at the 6-position and a variety of alkyl and aralkyl groups are introduced at the 9-position. mdpi.comnih.govscispace.com This combinatorial approach enables the efficient exploration of the chemical space around the this compound core to identify compounds with desired biological activities, such as anticonvulsant properties. mdpi.comnih.govscispace.com The straightforward nature of the synthetic transformations, such as N-alkylation, makes this scaffold particularly amenable to parallel synthesis techniques.
Scaffold Diversity and Chemical Space Exploration
The this compound framework serves as a privileged scaffold in medicinal chemistry, offering a three-dimensional structure that can be strategically modified to explore a vast chemical space. researchgate.net The generation of diverse molecular libraries based on this core structure is a key strategy in the discovery of new lead compounds for various biological targets. mdpi.com Researchers have developed numerous synthetic routes to introduce a wide range of substituents and functional groups, thereby creating libraries of analogues for structure-activity relationship (SAR) studies. researchgate.net
The exploration of chemical space around the diazaspiro[4.5]decane core is achieved by modifying the scaffold in several key ways. These include substitutions on the nitrogen atoms, functionalization of the carbocyclic ring, and altering the core structure itself to create related spirocyclic systems. For instance, multi-step syntheses have been devised to produce libraries of compounds such as 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones and 1-aryl-4-substituted-1,4-diazaspiro[5.5]undecane-3,5-diones. mdpi.com These synthetic campaigns often begin with foundational reactions like the Strecker synthesis, followed by a series of transformations including hydrolysis, N-cyanomethylation, cyclization, and subsequent alkylation or aralkylation to yield the final diverse compounds. mdpi.com
Another approach focuses on creating specific isomers and substituted derivatives in a controlled manner. A three-step, cost-effective method has been developed for the synthesis of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, which provides a general route to N-1 monosubstituted spiro carbocyclic hydantoins. mdpi.com This method proceeds through a Bucherer–Bergs reaction to form the spiro hydantoin (B18101) core, followed by selective methylation. mdpi.com Furthermore, straightforward and scalable routes to novel 4-substituted-2,8-diazaspiro[4.5]decan-1-one derivatives have been established, utilizing a Michael addition of pipecolate-derived enolates to nitroalkenes as the key step. researchgate.net Such methods are designed to be robust enough for multi-gram scale synthesis, facilitating extensive medicinal chemistry programs. researchgate.net
The generation of compound libraries is often accelerated using combinatorial and parallel synthesis techniques. mdpi.comnih.gov For example, solid-phase synthesis strategies have been employed to create large libraries of diazacyclic compounds from resin-bound vicinal diamines. mdpi.com These approaches allow for the systematic variation of multiple substitution points on the scaffold, leading to the rapid generation of thousands of distinct compounds for high-throughput screening. mdpi.com
The table below summarizes various synthetic strategies that have been employed to generate diversity from the diazaspiro[4.5]decane scaffold.
Table 1: Synthetic Strategies for Scaffold Diversification of this compound Systems
| Synthetic Strategy | Resulting Scaffold Type | Key Features / Substitutions | Reference |
|---|---|---|---|
| Palladium-Catalyzed Domino Reaction | Diazaspiro[4.5]decane with exocyclic double bonds | Reaction of yne-en-ynes with aryl halides to form three C-C bonds in one step. | rsc.org |
| Strecker Synthesis & Cyclization | 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones | Multi-step synthesis allowing for aryl and other substituents on the nitrogen atoms. | mdpi.com |
| Bromine-Mediated 5-endo Cyclization | 1,8-Diazaspiro[4.5]decane | Cyclization of 4-aminobutene intermediates, providing Boc-protected scaffolds for library synthesis. | acs.org |
| Bucherer-Bergs Reaction & Alkylation | 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione | A three-step route to N-1 monosubstituted spiro carbocyclic hydantoins. | mdpi.com |
The strategic design of these libraries is crucial for effective drug discovery. By creating collections of related molecules that systematically probe different regions of chemical space, researchers can efficiently identify compounds with desired biological activities. The synthesis of libraries of 6-aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones, for example, led to the identification of potent anticonvulsant agents. mdpi.com This highlights how scaffold diversification is not merely a synthetic exercise but a critical component of modern medicinal chemistry.
The table below provides examples of compound libraries based on the this compound scaffold and their applications.
Table 2: Examples of this compound-Based Libraries for Chemical Space Exploration
| Library Type | Synthetic Approach | Purpose / Application | Reference |
|---|---|---|---|
| 6-Aryl-9-substituted-6,9-diazaspiro[4.5]decane-8,10-diones | Multi-step solution-phase synthesis | Anticonvulsant screening | mdpi.com |
| Trisubstituted diazacyclic libraries | Parallel synthesis using "tea bag" method | Identification of active small molecules from positional scanning libraries | mdpi.com |
Advanced Structural Characterization of 1,4 Diazaspiro 4.5 Decane Derivatives
X-ray Crystallography for Absolute and Relative Configuration Determination
X-ray crystallography stands as the definitive method for elucidating the precise spatial arrangement of atoms within a crystalline solid, providing unequivocal evidence of a molecule's absolute and relative configuration. wikipedia.org This technique is particularly crucial for complex structures like 1,4-diazaspiro[4.5]decane derivatives, which can possess multiple stereogenic centers.
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction analysis has been successfully employed to determine the crystal structures of various this compound derivatives. For instance, the structures of 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione were elucidated using this method. rsc.org Similarly, the crystal structure of 3-(4-tert-butylbenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione was also determined by single-crystal X-ray diffraction.
In a study of rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate, single-crystal X-ray analysis revealed that the molecule is chiral with four stereogenic centers. nih.govresearchgate.net The crystal exists as a racemate, comprising enantiomeric pairs with the relative configuration rac-(6S,7R,8R,9S). nih.govresearchgate.net The cyclohexane (B81311) ring in this derivative adopts a chair conformation, while the imidazolidine (B613845) ring has an envelope conformation. nih.gov The determination of the absolute configuration is often achieved through the analysis of the Flack parameter, which should be close to zero for the correct enantiomer. nih.govmdpi.com
The following table summarizes the crystallographic data for a representative this compound derivative:
Table 1: Crystallographic Data for rac-Diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate. nih.govresearchgate.net
| Parameter | Value |
| Molecular Formula | C₂₁H₃₀N₂O₅ |
| Molecular Weight | 390.47 |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.4140 (17) |
| b (Å) | 10.7606 (19) |
| c (Å) | 10.7874 (19) |
| α (°) | 103.000 (4) |
| β (°) | 97.413 (4) |
| γ (°) | 97.736 (4) |
| Volume (ų) | 1040.6 (3) |
| Z | 2 |
This data is essential for understanding the packing of molecules in the crystal lattice and the nature of intermolecular interactions.
Analysis of Bond Lengths and Angles
Detailed analysis of bond lengths and angles from X-ray diffraction data provides fundamental insights into the molecular geometry. In a series of cyclohexane-5-spirohydantoin derivatives, which are structurally related to this compound-2,4-diones, the bond distances within the hydantoin (B18101) ring were analyzed. The average N(1)–C(1) and N(2)–C(2) bond distances were found to be quite similar, while the C(1)–N(2) bond distance was longer.
For example, in 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, the following bond lengths were observed in the hydantoin fragment: N(1)–C(1) = 1.3433(18) Å and N(1)–C(3) = 1.4658(17) Å. The bond angles are also critical in defining the shape of the molecule. For instance, in the same compound, the O(2)–C(2)–C(3) and O(2)–C(2)–N(2) angles have mean values of 126.3 uow.edu.au° and 126.33 spectrabase.com°, respectively. These precise measurements are crucial for validating theoretical models and understanding the electronic effects of substituents.
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution, providing detailed information about the connectivity and spatial arrangement of atoms.
One-Dimensional NMR (¹H, ¹³C, DEPT)
One-dimensional NMR techniques are fundamental for the initial characterization of this compound derivatives.
¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons through spin-spin coupling. For example, in the ¹H NMR spectrum of 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, distinct signals were observed for the methoxy (B1213986) group protons, the cyclohexane ring protons, and the N-H protons of the hydantoin ring. Specifically, the spectrum in DMSO-d₆ showed signals at 3.22 ppm (s, 3H, –OCH₃), and two broad singlets at 8.41 and 10.58 ppm for the N-H protons.
¹³C NMR: The carbon-13 NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. For 8-methoxy-2,4-dioxo-1,3-diazaspiro[4.5]decane, the ¹³C NMR spectrum in DMSO-d₆ showed signals at 54.9 ppm (methoxy carbon), 61.3 ppm (spiro carbon), and carbonyl carbons at 156.3 and 178.6 ppm.
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups. This technique, in conjunction with ¹³C NMR, provides a more complete picture of the carbon skeleton.
The following table presents the ¹H and ¹³C NMR data for a representative this compound derivative:
Table 2: ¹H and ¹³C NMR Data for 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione in DMSO-d₆. mdpi.com
| ¹H NMR (600 MHz) | δ (ppm) | Multiplicity | Integration | Assignment |
| H₆, H₇, H₉, H₁₀ | 1.70-1.75 | m | 4H | Cyclohexane |
| H₆, H₁₀ | 1.93 | td | 2H | Cyclohexane |
| H₇, H₉ | 2.18 | qd | 2H | Cyclohexane |
| H₈ | 2.57 | tt | 1H | Cyclohexane |
| CH₃ | 2.73 | s | 3H | N-Methyl |
| H₄' | 7.19 | m | 1H | Phenyl |
| H₂', H₆' | 7.24 | m | 2H | Phenyl |
| H₃', H₅' | 7.30 | t | 2H | Phenyl |
| H₃ | 10.73 | s | 1H | N-H |
| ¹³C NMR (150 MHz) | δ (ppm) | Assignment |
| CH₃ | 23.1 | N-Methyl |
| C₇, C₉ | 28.5 | Cyclohexane |
| C₆, C₁₀ | 30.1 | Cyclohexane |
| C₈ | 41.5 | Cyclohexane |
| C₅ | 61.6 | Spiro Carbon |
| C₄' | 126.0 | Phenyl |
| C₂', C₆' | 126.6 | Phenyl |
| C₃', C₅' | 128.3 | Phenyl |
| C₁' | 146.4 | Phenyl |
| C₂=O | 155.1 | Carbonyl |
| C₄=O | 177.3 | Carbonyl |
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY) for Structure Elucidation
Two-dimensional NMR experiments are crucial for unambiguously assigning proton and carbon signals and for determining the complete molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically through two or three bonds. sdsu.edu It is invaluable for tracing out the spin systems within the molecule, such as the protons on the cyclohexane ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms to which they are directly attached. sdsu.edu This allows for the direct assignment of carbon signals based on the already assigned proton signals.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons (which have no attached protons) and for connecting different fragments of the molecule. For instance, HMBC correlations can link the protons on the cyclohexane ring to the spiro carbon and the carbonyl carbons of the hydantoin ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY shows correlations between protons that are close in space, even if they are not directly bonded. This experiment is critical for determining the relative stereochemistry and conformation of the molecule. For example, NOESY can be used to determine the orientation of substituents on the cyclohexane ring relative to the hydantoin ring. In the case of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, HMBC and NOESY correlations were used to verify the stereochemistry of the experimentally obtained structure. mdpi.com
The combination of these 1D and 2D NMR techniques provides a comprehensive and detailed picture of the molecular structure of this compound derivatives in solution.
Deuterium (B1214612) Exchange Studies
Hydrogen-deuterium (H/D) exchange studies, monitored by NMR spectroscopy, can provide valuable information about the lability of certain protons and the solvent accessibility of different parts of a molecule. wikipedia.org In this compound derivatives, the protons attached to the nitrogen atoms of the hydantoin ring (N-H) are acidic and can exchange with deuterium when the compound is dissolved in a deuterated solvent such as D₂O or CD₃OD.
This exchange is readily observed in the ¹H NMR spectrum by the disappearance of the N-H proton signals over time. The rate of this exchange can provide insights into the electronic environment of the N-H group and its involvement in hydrogen bonding. For instance, if an N-H group is involved in a strong intramolecular or intermolecular hydrogen bond, its rate of exchange with deuterium will be slower. While specific studies on this compound itself are not detailed in the provided context, the principles of H/D exchange are broadly applicable to protons on heteroatoms in such heterocyclic systems. wikipedia.orgnih.gov
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions. In the analysis of this compound derivatives, it provides crucial information for confirming the molecular weight and elucidating the structure through fragmentation patterns. Electron Impact (EI) is a common ionization technique used for these analyses. mdpi.com
High-Resolution Mass Spectrometry (HRMS) offers highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. This precision is invaluable for confirming the proposed structures of newly synthesized derivatives. For instance, HRMS analysis of novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives was used to characterize the synthesized compounds. researchgate.net
In the mass spectrum of 7,9-diphenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate, the molecular ion peak was observed at m/z 363 (M+H)⁺, which is consistent with its proposed structure and molecular formula of C₂₃H₂₆N₂O₂. tandfonline.com Similarly, for 9-Benzyl-6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione, the mass spectrum showed a molecular ion peak [M]⁺ at m/z 334.3, corresponding to the molecular formula C₂₁H₂₂N₂O₂. nih.gov The spectrum also displayed significant fragment ions at m/z 91 and 77.1. nih.gov
The table below summarizes the mass spectrometry data for selected this compound derivatives.
| Compound Name | Molecular Formula | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Source |
| 7,9-Diphenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate | C₂₃H₂₆N₂O₂ | 363 [M+H]⁺ | Not specified | tandfonline.com |
| 9-Benzyl-6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | C₂₁H₂₂N₂O₂ | 334.3 [M]⁺ | 91, 77.1 | nih.gov |
| Methyl 2-(6-phenyl-8,10-dioxo-6,9-diazaspiro[4.5]decan-9-yl)acetate | C₁₇H₂₀N₂O₄ | 316.2 [M]⁺ | 172.2, 91 | nih.gov |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is an essential technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies. For derivatives of this compound, IR spectra provide clear evidence for the presence of key structural features.
The characteristic absorption bands confirm the successful synthesis and structural integrity of the compounds. For example, in various 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates, the presence of N-H groups in the imidazolidine moiety is confirmed by absorption bands in the range of 3175–3535 cm⁻¹. tandfonline.com The C=O stretching vibration of the ester functional group is consistently observed around 1735–1739 cm⁻¹. tandfonline.com Furthermore, the C=C stretching absorption appears around 1600 cm⁻¹, and the C–N stretching is observed near 1445 cm⁻¹. tandfonline.com
In 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione, the IR spectrum shows characteristic bands at 3242 cm⁻¹ (N-H), 3076 cm⁻¹ (aromatic C-H), 2927 cm⁻¹ (aliphatic C-H), and multiple strong bands for the carbonyl (C=O) groups between 1696 and 1802 cm⁻¹. uni-ruse.bg For 9-Benzyl-6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione, the imide carbonyls are identified by absorption bands at 1725 and 1678 cm⁻¹. nih.gov
The following table presents characteristic IR absorption bands for several this compound derivatives.
| Compound Name | N-H Stretch (cm⁻¹) | C=O Stretch (cm⁻¹) | C-H Stretch (cm⁻¹) | Other Key Bands (cm⁻¹) | Source |
| 7,9-Diphenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate | 3448, 3388, 3175 | 1738 | 3054, 3022, 2972, 2931, 2837 | 1599 (C=C), 1447 (C-N) | tandfonline.com |
| 7-(4-Chlorophenyl)-9-phenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate | 3535, 3437, 3382, 3295 | 1735 | 3065, 2978, 2924, 2847 | 1601 (C=C), 1445 (C-N) | tandfonline.com |
| 9-(4-chlorophenyl)-7-phenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate | 3524, 3386, 3175 | 1738 | 3059, 3029, 2978, 2927, 2858 | 1584 (C=C), 1448 (C-N) | tandfonline.com |
| 7-(4-Fluorophenyl)-9-phenyl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylate | 3519, 3388, 3262, 3186 | 1739 | 3058, 2977, 2930, 2863 | 1604 (C=C), 1443 (C-N) | tandfonline.com |
| 2-(2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione | 3242 | 1802, 1739, 1708, 1696 | 3076 (arom.), 2927 (aliph.) | 1536, 1340 (NO₂) | uni-ruse.bg |
| 9-Benzyl-6-phenyl-6,9-diazaspiro[4.5]decane-8,10-dione | Not present | 1725, 1678 | Not specified | Not specified | nih.gov |
Conformational Analysis, Stereochemistry, and Isomerism of 1,4 Diazaspiro 4.5 Decane
Conformational Preferences of Spirocyclic Systems
In derivatives of 1,4-diazaspiro[4.5]decane, the cyclohexane (B81311) ring consistently adopts a chair conformation. dntb.gov.uamdpi.comoregonstate.edumasterorganicchemistry.com This is the most stable conformation for a six-membered ring as it minimizes both angular strain and torsional strain. Studies on various substituted this compound-2,4-diones confirm this preference. For instance, in 3-(4-bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the cyclohexyl group adopts an ideal chair conformation with the methyl group situated in an equatorial position to minimize steric hindrance. oregonstate.edu Similarly, the cyclohexane ring is found in a chair conformation in N-{3-[2-(4-fluorophenoxy)ethyl]-2,4-dioxo-1,3-diazaspiro[4.5]decan-7-yl}-4-methylbenzamide and rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate. dntb.gov.uamasterorganicchemistry.com
Computational studies on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione also highlight the stability of the chair form. bac-lac.gc.ca In these calculations, the most stable conformations consistently feature the cyclohexane ring in a chair arrangement, with bulky substituents like a phenyl group preferentially occupying the equatorial position to avoid steric clashes. bac-lac.gc.caencyclopedia.pub
Table 1: Cyclohexane Ring Torsion Angles in a Substituted this compound Derivative
| Compound | Endocyclic Torsion Angle Range (°) | Reference |
|---|---|---|
| 3-(4-Chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | 54.87 (16) – 56.26 (16) | mdpi.com |
| 3-(4-Bromophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione | 55.2 (2) – 56.4 (2) | oregonstate.edu |
The five-membered hydantoin (B18101) (imidazolidine-2,4-dione) ring in the this compound system exhibits a high degree of planarity. In several crystallographic studies of its derivatives, the hydantoin ring is described as being exactly planar or essentially planar. mdpi.comoregonstate.edumasterorganicchemistry.com For example, in 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, the atoms of the hydantoin ring are coplanar with a root-mean-square deviation of just 0.006 Å. mdpi.com A similar planarity (r.m.s. deviation of 0.007 Å) is observed in the 4-bromophenylsulfonyl analog. oregonstate.edu In another case, the five-membered ring shows a maximum deviation from planarity of only 0.041 Å. masterorganicchemistry.com However, a slight deviation from perfect planarity can occur, leading to an envelope conformation, as noted in the structure of rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate. dntb.gov.ua
Relative Configuration Assignment
Determining the relative configuration of stereocenters in this compound derivatives is accomplished using a combination of techniques. X-ray crystallography provides unambiguous assignment of relative stereochemistry in the solid state. For example, the crystal structure of one chiral derivative with four stereogenic centers was identified as a racemate of enantiomeric pairs with the relative configuration rac-(6S,7R,8R,9S). dntb.gov.ua
In the absence of single crystals, computational methods combined with spectroscopic analysis are powerful tools. For 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, Density Functional Theory (DFT) calculations were used to determine the energy minima of four possible conformations. bac-lac.gc.caencyclopedia.pub The experimentally obtained structure was then matched to the calculated lowest-energy conformation using 2D NMR techniques, specifically HMBC and NOESY correlations. bac-lac.gc.caencyclopedia.pub For other complex molecules, Gauge-Independent Atomic Orbital (GIAO) NMR shift calculations have also been used as a credible tool for assigning relative configurations, though challenges can arise where different calculation methods predict opposite configurations for a given stereocenter. researchgate.net In some cases, the absolute configuration has been assigned by correlating calculated dipole moments with chromatographic behavior (Rf values). google.com
Diastereomer and Enantiomer Considerations in Synthesis and Activity
The synthesis of this compound derivatives often yields multiple stereoisomers due to the presence of one or more chiral centers. The spiro atom itself can be a stereocenter, and additional chiral centers can exist on the cyclohexane ring.
The synthesis and separation of diastereomers are common challenges. In one study, two geometric isomers (diastereomers) of a 1,3-diazaspiro[4.5]decane-2,4-dione derivative were successfully separated by silica (B1680970) gel flash chromatography. beilstein-journals.org These separated diastereomers exhibited markedly different physical properties, with one behaving as a glassy liquid crystalline material and the other showing a high propensity to crystallize, underscoring how stereochemistry dictates supramolecular organization. beilstein-journals.org
Stereoselective synthesis strategies are employed to control the formation of specific isomers. The use of chiral N-tert-butanesulfinyl imines as precursors allows for highly diastereoselective reactions to produce enantioenriched 1,7-diazaspiro[4.5]decane-2,8-diones. google.comresearchgate.net The isolation of single enantiomers can also be achieved through classical resolution, for instance, by using a tartaric acid derivative to form diastereomeric salts that can be separated. The stereochemical purity of these compounds can be critical, as different diastereomers and enantiomers often exhibit significant differences in biological activity. google.com
Tautomeric Equilibria and Interconversion Studies
Tautomerism, the interconversion between two isomers that differ only in the position of a proton and a double bond, is a relevant consideration for the this compound-2,4-dione system. The hydantoin ring contains amide linkages that can theoretically undergo amide-imidol tautomerism, and the carbonyl groups can participate in keto-enol tautomerism. oregonstate.edumasterorganicchemistry.comencyclopedia.pub
Keto-enol tautomerism involves an equilibrium between the standard dione (B5365651) (keto) form and an enol form, which contains a C=C double bond and a hydroxyl group. masterorganicchemistry.comencyclopedia.pub For most simple ketones and hydantoins, the equilibrium lies heavily in favor of the keto form. bac-lac.gc.caencyclopedia.pub Infrared studies of hydantoin itself have shown no evidence for the presence of the enol form, indicating its high stability as a diketone. bac-lac.gc.ca
However, under certain conditions and with specific substitution patterns, the tautomeric equilibrium can be shifted. While not involving the dione, studies on a related 1,3-diazaspiro[4.5]decane-2,4-dithione derivative provided direct NMR evidence for the mutual presence of two tautomers in solution. mdpi.com The detection of signals for both tautomers and the absence of a mobile NH proton signal in the ¹H NMR spectrum indicated a rapid tautomeric interconversion. mdpi.com This demonstrates that the this compound scaffold can support tautomeric equilibria. The interconversion between keto and enol forms is catalyzed by both acid and base. oregonstate.edumasterorganicchemistry.com The potential for tautomerism is an important chemical feature, and various isomers and tautomers of diazaspiro[4.5]decane derivatives are often covered in patent literature, acknowledging their potential existence and relevance. beilstein-journals.org
Reactivity and Transformation Chemistry of 1,4 Diazaspiro 4.5 Decane
Reactions at Nitrogen Centers (N-Alkylation, N-Acylation)
The nitrogen atoms in the 1,4-diazaspiro[4.5]decane framework are nucleophilic and can readily undergo N-alkylation and N-acylation reactions. These reactions are fundamental for introducing a wide variety of substituents, thereby modifying the compound's properties for various applications.
N-Alkylation: The secondary amine groups can be alkylated using various alkyl halides. For instance, in the synthesis of certain anticonvulsant agents, the imide functionality of precursor spiro compounds is alkylated using appropriate alkyl or aralkyl halides under phase transfer catalysis conditions. nih.gov The choice of the N-1 or N-3 position for substitution can be influenced by the presence of activating groups. For example, in hydantoin (B18101) derivatives of 1,3-diazaspiro[4.5]decane, the N-3 position is more activated due to two adjacent carbonyl groups, making direct alkylation at N-1 challenging without protecting the N-3 nitrogen. mdpi.com A foundational strategy for N-alkylation involves treating 1,3-diazaspiro[4.5]decane-2,4-dione with allyl bromide in the presence of a base like potassium carbonate to introduce a prop-2-en-1-yl group. smolecule.com
N-Acylation: Acylation of the nitrogen centers is another common transformation. Chloroacetyl chloride has been used as an acylating-alkylating agent for 4-hydrazono-2-thioxo-1,3-diazaspiro[4.5]decanes. clockss.org The reaction of 8-propyl-1,3-diazaspiro[4.5]decane-2,4-dithione with acetic anhydride (B1165640) in pyridine (B92270) leads to the formation of an N-acylated product. mdpi.com These acylation reactions are crucial for building more complex molecular architectures.
Interactive Table: Examples of N-Alkylation and N-Acylation Reactions
| Precursor | Reagent | Reaction Type | Product |
| 6-Aryl-6,9-diazaspiro[4.5]decane-8,10-diones | Alkyl/Aralkyl Halide | N-Alkylation | 9-Substituted-6-aryl-6,9-diazaspiro[4.5]decane-8,10-diones |
| 1,3-Diazaspiro[4.5]decane-2,4-dione | Allyl Bromide | N-Alkylation | 7-(Prop-2-en-1-yl)-1,3-diazaspiro[4.5]decane-2,4-dione |
| 4-Hydrazono-2-thioxo-1,3-diazaspiro[4.5]decanes | Chloroacetyl Chloride | N-Acylation/Alkylation | 4-Chloroacetylhydrazono-2-thioxo-1,3-diazaspiro[4.5]decane |
| 8-Propyl-1,3-diazaspiro[4.5]decane-2,4-dithione | Acetic Anhydride | N-Acylation | 1-(8-Propyl-2,4-dithioxo-1,3-diazaspiro[4.5]decan-3-yl)ethanone |
Ring Expansion and Rearrangement Reactions
While less common, ring expansion and rearrangement reactions can occur under specific conditions, leading to novel heterocyclic systems. For example, an unusual rearrangement has been reported where a 1-acyl-1,9-diazaspiro[5.5]undecane rearranges to the corresponding 9-acyl-1,9-diazaspiro[5.5]undecane, highlighting the potential for skeletal transformations in related spirocyclic systems. acs.org
Heterocycle Functionalization Strategies
Functionalization of the this compound scaffold beyond N-alkylation and N-acylation allows for the introduction of diverse chemical motifs. These strategies are key to developing derivatives with specific properties.
One approach involves the condensation of a substituted cyclohexanone (B45756) with ethylenediamine (B42938) to yield a this compound derivative. tandfonline.com Another strategy is the palladium-catalyzed asymmetric allylic alkylation of differentially N-protected piperazin-2-ones, which can be used to construct chiral piperazines that are precursors to certain spiro systems. caltech.edu Furthermore, spirocyclic piperidine-pyrrolidine systems, such as 2,8-diazaspiro[4.5]decane, can be synthesized through 1,4-addition reactions with nitroalkanes, followed by reduction and cyclization. acs.org These methods provide access to a wide range of functionalized diazaspiro[4.5]decane analogs.
Interactive Table: Functionalization Strategies for Diazaspiro[4.5]decane Analogs
| Starting Material | Key Reaction | Resulting Scaffold |
| Substituted Cyclohexanone, Ethylenediamine | Condensation | This compound derivative |
| N-Protected Piperazin-2-ones | Palladium-catalyzed Asymmetric Allylic Alkylation | Chiral Piperazines (precursors) |
| Nitroalkanes | 1,4-Addition, Reduction, Cyclization | 2,8-Diazaspiro[4.5]decane |
Computational Chemistry and Molecular Modeling Studies of 1,4 Diazaspiro 4.5 Decane
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular geometries, vibrational frequencies, and electronic properties.
In the context of 1,4-diazaspiro[4.5]decane and its derivatives, DFT calculations have been instrumental in determining their stable conformations and electronic characteristics. For instance, a study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, a derivative of this compound, utilized DFT to perform structural optimization and identify the most energetically favorable conformations. mdpi.com The calculations revealed four main conformations, with the energy minima corresponding to the most stable structure. mdpi.com This type of analysis is crucial for understanding how the molecule will behave in different environments.
DFT calculations also provide insights into the electronic properties of molecules, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). nih.govresearchgate.net These properties are fundamental to understanding a molecule's reactivity and its potential for use in various applications, including as a component in electronic materials. nih.gov
GIAO Predicted NMR Chemical Shifts
The Gauge-Including Atomic Orbital (GIAO) method is a computational approach used to predict the nuclear magnetic resonance (NMR) chemical shifts of molecules. This method is particularly useful for confirming the structure of newly synthesized compounds by comparing the predicted NMR spectra with experimental data.
For a derivative of this compound, specifically 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione, GIAO calculations were employed to predict the ¹³C NMR chemical shifts for its different conformers. mdpi.comresearchgate.net The predicted chemical shifts for the most stable conformer, as determined by DFT energy calculations, showed good agreement with the experimental NMR data, thus confirming the assigned structure. researchgate.net This integrated approach of DFT and GIAO provides a robust methodology for the structural elucidation of complex molecules. au-plovdiv.bg
Below is an interactive data table showcasing the GIAO predicted ¹³C NMR chemical shifts for the conformers of 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione.
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a theoretical framework that uses the topology of the electron density to define atoms, chemical bonds, and molecular structure. wikipedia.orgamercrystalassn.org QTAIM analysis can provide detailed information about the nature of chemical bonds and intermolecular interactions within a molecule. researchgate.net
While direct QTAIM analysis on the parent this compound is not extensively reported in the provided search results, the application of QTAIM to similar spirocyclic systems and related heterocyclic compounds demonstrates its utility. researchgate.net For example, in studies of other spirohydantoin derivatives, QTAIM has been used to quantify the strength of intra- and intermolecular hydrogen bonds. researchgate.net This type of analysis is valuable for understanding the forces that govern the crystal packing and self-assembly of these molecules. The development of high-throughput QTAIM methods promises to make these detailed electronic structure analyses more accessible for a wide range of molecules. rsc.orgchemrxiv.org
Molecular Docking and Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is a key tool in drug discovery for predicting the binding affinity and interaction of a ligand with its target protein.
Derivatives of this compound have been the subject of molecular docking studies to explore their potential as therapeutic agents. For example, 2,8-diazaspiro[4.5]decane-based urea (B33335) derivatives were identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme implicated in hypertension. nih.gov Docking studies with human and murine sEH crystal structures helped to rationalize the observed inhibitory activities and guide the design of more potent inhibitors by identifying key interactions and potential steric clashes within the enzyme's active site. nih.gov
Similarly, a novel 2,8-diazaspiro[4.5]decan-1-one derivative was investigated as a dual inhibitor of TYK2/JAK1 kinases for the treatment of inflammatory bowel disease. acs.orgnih.gov Molecular docking simulations revealed how this compound binds within the kinase domain, forming crucial hydrogen bonds with key residues and explaining its potency and selectivity. acs.orgnih.gov These studies highlight the power of molecular docking in structure-based drug design, enabling the optimization of ligand-target interactions. nih.gov
Conformational Searching and Energy Minimization
The biological activity and physical properties of a molecule are often dictated by its three-dimensional shape or conformation. Conformational searching and energy minimization are computational methods used to identify the stable, low-energy conformations of a molecule.
For derivatives of this compound, understanding their conformational preferences is crucial. A study on 1-methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione involved a conformational search starting from the stable chair and twisted boat conformations of the cyclohexane (B81311) ring. mdpi.comresearchgate.net Subsequent energy minimization using DFT calculations identified the most stable conformer, which was essential for the correct assignment of its NMR spectrum. mdpi.comresearchgate.net This process of exploring the conformational space is a fundamental step in molecular modeling, as it provides the most likely structures that will be present under experimental conditions.
Prediction of Reactivity and Reaction Pathways
Computational chemistry can also be used to predict the reactivity of a molecule and to explore potential reaction pathways. This is often achieved by analyzing the electronic structure, such as the frontier molecular orbitals (HOMO and LUMO), and by calculating the activation energies for different reaction mechanisms.
While specific studies on the prediction of reactivity and reaction pathways for the parent this compound were not prominent in the search results, the general principles of computational reactivity prediction are well-established. For instance, the analysis of frontier molecular orbitals can indicate the most likely sites for nucleophilic or electrophilic attack. nih.gov Furthermore, computational studies can be used to investigate the mechanisms of chemical reactions, such as competitive reaction pathways in radical reactions or the regioselectivity of cycloaddition reactions. acs.org These methods provide valuable insights that can guide synthetic chemists in designing new reactions and optimizing reaction conditions.
Metabolic Stability Prediction and Pathway Analysis
In drug discovery, it is crucial to assess the metabolic stability of a compound early in the development process. In silico methods for predicting metabolism can help to identify potential metabolic liabilities, or "soft spots," in a molecule that are susceptible to enzymatic degradation. pensoft.net
While direct metabolic stability predictions for this compound were not found, studies on its derivatives have included assessments of their metabolic stability. For instance, a potent dual TYK2/JAK1 inhibitor based on a 2,8-diazaspiro[4.5]decan-1-one scaffold demonstrated excellent metabolic stability. nih.gov Computational tools can predict the likely sites of metabolism, which can then be validated experimentally. pensoft.net These predictions are often based on knowledge-based systems that contain information about common metabolic reactions or on machine learning models trained on large datasets of metabolic data. arxiv.orgnih.gov The ability to predict metabolic pathways in silico allows for the proactive design of molecules with improved pharmacokinetic properties. nih.gov
Supramolecular Chemistry and Intermolecular Interactions of 1,4 Diazaspiro 4.5 Decane Derivatives
Hydrogen Bonding Networks in Crystal Structures
Hydrogen bonds are the primary directional forces dictating the assembly of 1,4-diazaspiro[4.5]decane derivatives in the crystalline state. The hydantoin (B18101) moiety, specifically the 2,4-dione substitution on the this compound core, provides classic N-H donor and C=O acceptor sites that are pivotal to forming robust and predictable structural motifs.
A recurrent and significant motif in the crystal packing of hydantoin derivatives is the formation of dimers through a pair of N–H∙∙∙O hydrogen bonds, linking two molecules related by a center of inversion. bg.ac.rs This creates a characteristic ring pattern that serves as a fundamental building block for more extended supramolecular structures. For instance, in the crystal structure of 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, molecules are linked by N3–H3⋯O3 hydrogen bonds into chains that dominate the crystal packing. researchgate.netresearchgate.net
The specific hydrogen bonds present can be characterized by their geometry, as determined by single-crystal X-ray diffraction.
Table 1: Examples of Hydrogen Bond Geometries in this compound Derivatives
| Compound | Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) | Type |
|---|---|---|---|---|---|---|
| rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate nih.govresearchgate.net | N1-H1···O4 | 0.86 | 2.50 | 2.924(3) | 110 | Intramolecular |
| rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate nih.govresearchgate.net | O5-H5···N4 | 0.82 | 1.89 | 2.641(3) | 151 | Intramolecular |
| rac-diethyl 9-hydroxy-9-methyl-7-phenyl-1,4-diazaspiro[4.5]decane-6,8-dicarboxylate nih.govresearchgate.net | N4-H4A···O3 | 0.86 | 2.14 | 2.946(3) | 156 | Intermolecular |
Self-Assembly Processes and Crystal Packing
The hydrogen bonding networks described above are the driving force for the self-assembly of this compound derivatives into higher-order structures. The process is a hierarchical one, where simple dimeric motifs aggregate to form chains, layers, and eventually three-dimensional crystalline solids.
The crystal packing of 3-(4-chlorobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione showcases a parallel layer arrangement, where the hydrogen-bonded chains connect every second layer, resulting in a stacked architecture. bg.ac.rsrsc.org In contrast, the related 3-(4-bromobenzoyl) derivative assembles into nets that form stacks enclosing linear channels. rsc.org
More complex self-assembly is observed when large, functional substituents are introduced. Two geometric isomers of a 1,3-diazaspiro[4.5]decane-2,4-dione derivative bearing a hydrophobic phenyl 3,4,5-tris(dodecyloxy)benzoate unit demonstrate remarkable organizational capabilities. rsc.orgrsc.org These molecules spontaneously form hexameric, rosette-shaped structures held together by hydrogen bonds. rsc.orgrsc.org These rosettes then act as building blocks for even larger assemblies. In the solid state, they arrange into hexagonal columnar liquid crystal phases. rsc.orgrsc.org When dissolved in nonpolar solvents, they maintain this columnar arrangement, leading to the formation of nanoscale fibers that entangle to create a gel network. rsc.orgrsc.org This illustrates how the interplay between hydrogen bonding of the polar hydantoin core and the micro-segregation of nonpolar aliphatic chains can be harnessed to create complex, functional materials. rsc.orgrsc.org
The distinct properties of the two isomers—one forming a glassy liquid crystal and the other a crystalline material—underscore how subtle changes in molecular geometry can lead to fundamentally different supramolecular organizations and material behaviors. rsc.orgrsc.org
Non-Covalent Interactions (NCI) and Hirshfeld Surface Analysis
While strong hydrogen bonds often dominate crystal packing, a multitude of weaker non-covalent interactions (NCI) are also critical in stabilizing the final structure. To visualize and quantify these interactions, computational tools such as Hirshfeld surface analysis and NCI plots are employed. researchgate.netnih.gov
For instance, in derivatives like 3-(4-chlorobenzoyl)- and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione, Hirshfeld analysis provides a detailed qualitative and quantitative understanding of the contributions of various intermolecular forces to the crystal packing. bg.ac.rsrsc.org NCI analysis, based on the reduced density gradient (RDG), complements this by visualizing both attractive (like hydrogen bonds) and repulsive interactions within dimeric motifs. researchgate.netresearchgate.net For example, NCI plots for isomers of the hydantoin derivative with dodecyloxybenzoate units show hydrogen bonds as characteristic blue, disc-shaped isosurfaces, indicating strong attractive interactions. rsc.org They also reveal weaker, dispersive interactions involving the cyclohexane (B81311) ring and aromatic hydrogens. rsc.org
Table 2: Representative Contributions of Intermolecular Contacts to the Hirshfeld Surface for Adamantane-Linked N-Mannich Bases (Illustrative Example)
| Contact Type | Contribution (%) in Compound 1 |
|---|---|
| H···H | 76.2 |
| O···H/H···O | 12.3 |
| C···H/H···C | 7.9 |
Influence of Substituents on Supramolecular Architectures
The nature and position of substituents on the this compound framework have a profound impact on the resulting supramolecular architecture. By systematically varying these functional groups, it is possible to tune the solid-state structure and properties of the material.
The substitution of a single halogen atom on an appended benzoyl ring demonstrates this principle. A comparative study of 3-(4-chlorobenzoyl)- and 3-(4-bromobenzoyl)-1,3-diazaspiro[4.5]decane-2,4-dione revealed that this simple change from chlorine to bromine leads to different crystal structures. rsc.org The chloro derivative forms a parallel stack with alternating perpendicular separation, whereas the bromo derivative organizes into R46(32) nets that create channel-like structures. rsc.org Further analysis including related fluoro- and iodo-derivatives showed that the size of the halogen substituent affects conformational preferences, such as the dihedral angle between the hydantoin and benzoyl units. rsc.org
Perhaps the most dramatic example is the case of the two geometric isomers of the 1,3-diazaspiro[4.5]decane-2,4-dione derivative with a large phenyl 3,4,5-tris(dodecyloxy)benzoate unit. rsc.orgrsc.org Although chemically identical, the different spatial arrangement of the substituent (axial vs. equatorial) leads to distinct self-assembly pathways. rsc.org The interplay of hydrogen bonding from the hydantoin core with the steric demands and micro-segregation of the bulky, nonpolar chains results in one isomer acting as a glassy liquid crystal while the other is a crystalline solid, demonstrating that subtle stereochemical differences can be amplified into macroscopically different material properties. rsc.orgrsc.org
Applications of 1,4 Diazaspiro 4.5 Decane Scaffolds in Chemical Research
Role as Core Scaffolds in Medicinal Chemistry Research
In medicinal chemistry, the structure of a molecule is intrinsically linked to its biological activity. The 1,4-diazaspiro[4.5]decane core offers several advantages for the design of new drugs, primarily due to its three-dimensional nature and rigidity.
Exploration of Three-Dimensional Chemical Space
The concept of three-dimensional (3D) chemical space is crucial in modern drug discovery. Molecules with greater 3D character often exhibit improved pharmacological properties, such as higher selectivity and better metabolic stability, compared to their flatter, two-dimensional counterparts. The this compound scaffold, with its high sp3 carbon content, is an excellent tool for exploring this 3D chemical space. acs.org The spirocyclic fusion of the piperazine (B1678402) and cyclohexane (B81311) rings creates a rigid framework that projects substituents into well-defined vectors in three-dimensional space. This allows for a more precise and varied presentation of pharmacophoric groups to their biological targets. acs.org
Design of Rigid Scaffolds for Receptor Selectivity
The rigidity of the this compound system is a key attribute in designing ligands with high receptor selectivity. A flexible molecule can adopt multiple conformations, potentially allowing it to bind to several different receptors and leading to off-target effects. In contrast, the constrained conformation of the diazaspiro[4.5]decane scaffold limits the number of possible binding modes. This inherent rigidity can be exploited to design ligands that fit precisely into the binding pocket of a specific receptor subtype, thereby enhancing selectivity. For instance, derivatives of 2,8-diazaspiro[4.5]decane have been investigated as potent and orally active glycoprotein (B1211001) IIb-IIIa antagonists. acs.org Similarly, the related 1,4-dioxa-spiro[4.5]decane scaffold has been used to develop selective ligands for α1-adrenoceptor subtypes and the 5-HT1A receptor. nih.gov
Bioisosteric Replacements (e.g., for Piperazine)
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a common strategy in drug design. The this compound moiety has been successfully employed as a bioisosteric replacement for the more flexible piperazine ring. While piperazine is a common linker in many bioactive compounds, its flexibility can be a drawback. Replacing it with a rigid diazaspiroalkane can lead to improved affinity and selectivity.
For example, a study on σ2 receptor ligands showed that replacing a piperazine moiety with various diazaspiroalkanes, including this compound, resulted in a range of affinities, providing valuable data for understanding the structural requirements for binding. mdpi.com In another study, the replacement of the piperazine core in the PARP inhibitor olaparib (B1684210) with a this compound system led to the identification of a potent new inhibitor with reduced DNA damaging properties. nih.gov This highlights the potential of this scaffold to act as a structural surrogate for piperazine, offering a pathway to novel therapeutics with improved pharmacological profiles. nih.gov
Table 1: Examples of this compound Derivatives and their Biological Targets
| Compound | Target | Activity | Reference |
|---|---|---|---|
| Olaparib analogue (10e) | PARP-1 | IC50 = 12.6 nM | nih.gov |
| 8-l-cystinyl bis(1,8-diazaspiro[4.5]decane) (LH1753) | l-cystine crystallization | 2x more potent than LH708 | nih.govacs.org |
| 3-Cyclohexyl-1,2-diphenyl-1,3-diazaspiro[4.5]decane | Anticonvulsant | Higher activity than sodium valproate | researchgate.net |
Applications as Ligands in Organometallic and Coordination Chemistry
Organometallic chemistry involves the study of compounds containing metal-carbon bonds, while coordination chemistry focuses on the interaction of metal ions with ligands. libretexts.orgula.ve The this compound framework, with its two nitrogen atoms, can act as a bidentate ligand, binding to a metal center to form stable complexes. These complexes can have applications in catalysis and materials science.
The ability of porphyrins and their analogues to form stable organometallic derivatives with transition metals has been well-documented. nih.gov While not a porphyrin, the diazaspirodecane scaffold shares the characteristic of being a multidentate ligand capable of coordinating with metal ions.
Chiral Ligand Design
Chirality is a key aspect of ligand design, particularly in asymmetric catalysis, where chiral ligands are used to control the stereochemical outcome of a reaction. The this compound scaffold can be synthesized in enantiomerically pure forms, making it a valuable precursor for chiral ligands. The synthesis of chiral, non-racemic 1,2,4-trisubstituted 1,4-diazepanes has been achieved and has shown high affinity for the σ1 receptor, demonstrating the potential of chiral diaza-scaffolds in creating selective ligands. nih.gov The rigid spirocyclic structure helps to create a well-defined chiral environment around the metal center, which can lead to high levels of enantioselectivity in catalytic reactions.
Building Blocks for Advanced Organic Synthesis
The this compound scaffold is a versatile building block for the synthesis of more complex molecules. mdpi.com Its inherent structural features and the presence of two nitrogen atoms provide multiple points for chemical modification. The synthesis of various diazaspiro[4.5]decane derivatives has been reported, showcasing its utility in constructing diverse molecular architectures.
For example, the synthesis of 1,8-diazaspiro[4.5]decane has been achieved through a bromine-mediated 5-endo cyclization. acs.org Furthermore, stereoselective syntheses of 1,7-diazaspiro[4.5]decane-2,8-diones have been developed from chiral precursors. ua.es The spirocyclic core can also be incorporated into larger, polycyclic systems. For instance, 7-phenyl-7,9-diazaspiro[4.5]decane-6,8,10-trione has been used as a scaffold to synthesize 7-aza-indazoles. vulcanchem.com The development of synthetic routes to various functionalized diazaspiro[4.5]decanes, such as those with hydantoin (B18101) rings, further expands their utility as building blocks for compounds with potential biological activities, including antiviral and trypanocidal properties. mdpi.comnih.gov
Potential in Materials Science Research
The rigid, three-dimensional structure of the this compound scaffold makes it an intriguing building block for the development of novel materials. Its potential extends to the creation of polymers and other materials with unique thermal and photo-stabilizing properties.
Derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione, which incorporate the core spirocyclic structure, have been investigated for their ability to stabilize polymers against degradation caused by light and heat. google.com Specifically, 7,7,9,9-tetra-substituted-1,3,8-triazaspiro[4.5]decane-2,4-diones with an alkyl or allyl group at certain positions are noted for this stabilizing effect. google.com This suggests that the spirocyclic framework contributes to the dissipation of energy and prevention of bond-breaking within the polymer matrix.
Furthermore, the synthesis of polyoxyalkylene substituted triazine, benzotriazole, and benzophenone (B1666685) derivatives has been explored for use as UV absorbers. google.com These compounds can be incorporated into various polymers to protect them from photodegradation.
The application of diazaspiro[4.5]decane derivatives also extends to flame retardants. google.com Reaction products involving phosphorous acid, ethyleneamines, formaldehyde, and other amines can create effective flame-retardant compositions for various materials. google.com
The versatility of the diazaspiro[4.5]decane scaffold is further demonstrated in the synthesis of novel 7,9-diaryl-1,4-diazaspiro[4.5]-deca-9-ene-6-ethyl carboxylates. researchgate.net These have been synthesized using microwave irradiation, a method known for enhancing reaction yields and reducing reaction times. researchgate.net
Mechanistic Investigations of 1,4 Diazaspiro 4.5 Decane Biological Interactions
Enzyme Inhibition Studies (e.g., Kinase Inhibition, Chitin (B13524) Synthase Inhibition)
Derivatives of 1,4-diazaspiro[4.5]decane have been shown to be effective inhibitors of several enzymes, playing a role in various diseases.
Kinase Inhibition:
Receptor-Interacting Serine/Threonine-Protein Kinase 1 (RIPK1) Inhibition: A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1, a key protein in inflammation and cell death. smolecule.comnih.gov One particular compound demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM and showed a significant anti-necroptotic effect in a human cell line. smolecule.comnih.gov This suggests the potential of these compounds in treating inflammatory diseases. nih.gov
Inositol-Requiring Enzyme-1 Alpha (IRE1α) Inhibition: A novel, IRE1α-selective kinase inhibitor, (R)-2-(3,4-dichlorobenzyl)-N-(4-methylbenzyl)-2,7-diazaspiro[4.5]decane-7-carboxamide, has been found to inhibit both the kinase and RNase activities of IRE1α. nih.gov This inhibitor interacts with the catalytic residues Lys599 and Glu612, displacing the kinase activation loop. nih.gov
Janus Kinase (JAK) Inhibition: Azaspirodecane derivatives are being explored for their anti-inflammatory properties through the inhibition of JAKs. researchgate.net For example, atiprimod, an azaspirane derivative, acts as a JAK2/JAK3 inhibitor. mdpi.com
Chitin Synthase Inhibition:
The fungal cell wall, which contains chitin, is a prime target for antifungal drugs since human cells lack this structure. researchgate.net Inhibition of chitin synthase disrupts the integrity of the fungal cell wall, leading to reduced viability. researchgate.net
Several novel 2-oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide derivatives have been synthesized and evaluated for their inhibitory effects on chitin synthase (CHS). nih.gov One compound, in particular, showed excellent inhibitory activity against CHS with an IC50 value of 0.10 mM, which is comparable to the control drug, polyoxin (B77205) B (IC50 of 0.08 mM). nih.gov
Other derivatives also exhibited good to moderate inhibition of chitin synthase. researchgate.netnih.gov Interestingly, some compounds with moderate CHS inhibition showed excellent antifungal activity, suggesting other potential mechanisms of action. nih.gov
Kinetic studies have shown that some of these compounds act as non-competitive inhibitors of chitin synthase. researchgate.net
Table 1: Kinase and Chitin Synthase Inhibition by this compound Derivatives
| Derivative Class | Target Enzyme | Key Findings |
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 | Potent inhibition with IC50 of 92 nM, significant anti-necroptotic effect. smolecule.comnih.gov |
| 2,7-Diazaspiro[4.5]decane-7-carboxamide | IRE1α | Inhibits both kinase and RNase activities by interacting with catalytic residues. nih.gov |
| Azaspirodecane | JAK2/JAK3 | Atiprimod acts as an inhibitor, showing anti-inflammatory potential. researchgate.netmdpi.com |
| 2-Oxo-(1-oxo-2,8-diazaspiro[4.5]decane-8-yl)ethylpiperidine carboxamide | Chitin Synthase | Excellent inhibition with IC50 of 0.10 mM, comparable to polyoxin B. nih.gov |
Receptor Modulation and Ligand-Target Binding (Agonism/Antagonism)
The this compound core is a versatile scaffold for designing ligands that modulate the activity of various receptors.
Serotonin (5-HT) and Adrenergic Receptors: Derivatives of 1,4-dioxa-spiro[4.5]decane have been investigated as ligands for 5-HT1A and α1-adrenoceptors. nih.gov Docking studies have shown that these compounds fit well into the theoretical model of the 5-HT1A receptor. nih.gov
Dopamine (B1211576) D3 Receptor (D3R): A diazaspiro[4.5]decane moiety has been incorporated into ligands to enhance selectivity for the D3R over the D2R. nih.gov Reversing the orientation of this moiety led to a two-fold increase in receptor selectivity. nih.gov
Opioid Receptors: One derivative, 3-(3-aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione, has been shown to bind to the orthosteric site of delta opioid receptors with selective agonist activity. smolecule.com
Muscarinic Receptors: Some 1-oxa-2,8-diazaspiro[4.5]decane derivatives are known to possess muscarinic agonist activity, mimicking the action of acetylcholine. smolecule.com
SAR studies are crucial for optimizing the potency and selectivity of these compounds.
For 5-HT1A receptor ligands based on the 1,4-dioxa-spiro[4.5]decane scaffold, the nature and position of substituents on the arylpiperazine ring significantly influence affinity and functional activity. nih.gov
In the case of D3R ligands, modifications to the diazaspiro core and the aryl substituents have been explored to enhance binding affinity and selectivity. nih.gov For instance, adding methoxy (B1213986) groups at the ortho and para positions of the aryl ring did not improve affinity but slightly reduced D3R selectivity compared to a single para-methoxy substituent. nih.gov
For anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives, a methyl substituent at the C-2 position of the azaspiro[4.5]decane was found to be crucial for activity. nih.gov
A key goal in drug design is to enhance the selectivity of a ligand for its intended target to minimize off-target effects.
The diazaspiro[4.5]decane core has been successfully used to improve the selectivity of ligands for the dopamine D3 receptor over the highly homologous D2 receptor. nih.gov
For 5-HT1A receptor agonists, structural modifications of the 1,4-dioxa-spiro[4.5]decane template have led to the identification of compounds with high selectivity over α1-adrenoceptors. nih.gov
Investigation of Specific Biological Activities (e.g., Anticonvulsant, Anticancer, Antiviral, Anti-ulcer, Neuroprotective)
The versatility of the this compound scaffold has led to the discovery of compounds with a wide range of biological activities.
Anticonvulsant Activity:
Derivatives of 6,9-diazaspiro[4.5]decane-8,10-diones and 1,4-diazaspiro[5.5]undecane-3,5-diones have shown significant anticonvulsant potential in animal models. mdpi.com
Some spiroimidazolidinone derivatives have demonstrated potent activity in the subcutaneous pentylenetetrazole (scPTZ) screening test, a model for absence seizures. nih.gov
The mechanism of action for some of these anticonvulsants is thought to involve the modulation of T-type Ca2+ currents or enhancement of GABAergic neurotransmission. mdpi.com
Anticancer Activity:
Derivatives of 1-thia-azaspiro[4.5]decane have exhibited moderate to high inhibitory activity against various human cancer cell lines, including liver, prostate, and colorectal carcinoma. nih.gov
Imidazolidin-4-one (B167674) derivatives containing the diazaspiro[4.5]decane core have also shown promising anticancer activity. researchgate.netmdpi.com
Azaspirane derivatives have been investigated as inhibitors of tyrosine kinase proteins, which are often implicated in tumor progression. mdpi.com
Antiviral Activity:
Derivatives of 1-thia-4-azaspiro[4.5]decan-3-one have been synthesized and evaluated for their anti-coronavirus activity. nih.gov
Spiro hydantoin (B18101) analogs incorporating bulky lipophilic carbocyclic rings have shown significant antiviral activity. mdpi.com
Anti-ulcer Activity:
A series of compounds based on 1-thia-4,8-diazaspiro[4.5]decan-3-one have demonstrated anti-ulcer activity in vivo, with some compounds showing efficacy comparable to omeprazole. researchgate.net The mechanism may involve a decrease in gastric acid secretion and antioxidant effects. nih.gov
Neuroprotective Activity:
Some diazaspiro[4.5]decane derivatives are being explored for their potential neuroprotective effects, possibly through the modulation of neurotransmitter systems. smolecule.com
Anticonvulsant: The anticonvulsant activity of certain diazaspiro compounds is linked to their ability to reduce T-type Ca2+ currents or enhance GABA-A receptor-mediated inhibition. mdpi.com
Anticancer: The anticancer mechanism of some imidazolidin-4-one derivatives involves the induction of apoptosis through the mitochondrial pathway, triggered by the production of reactive oxygen species (ROS). researchgate.net
Anti-ulcer: The anti-ulcer effect of some phenolic compounds, which can be structurally related to certain diazaspiro derivatives, is attributed to their antioxidant and antisecretory properties. nih.gov
Apoptosis: Several anticancer diazaspiro[4.5]decane derivatives induce apoptosis in cancer cells. researchgate.net For example, a novel imidazolidin-4-one derivative was found to induce apoptosis in colorectal cancer cells by triggering the production of reactive oxygen species (ROS), which in turn activated the JNK pathway. researchgate.net Activation of pro-apoptotic proteins like caspases is another mechanism by which these compounds can induce cell death. mdpi.com
ROS Production: The generation of ROS is a key mechanism for the anticancer activity of some imidazolidin-4-one derivatives. researchgate.net The elevated ROS levels can activate signaling pathways like JNK, leading to apoptosis. researchgate.net
Table 2: Specific Biological Activities of this compound Derivatives and Their Mechanisms
| Biological Activity | Derivative Class | Proposed Mechanism of Action |
| Anticonvulsant | 6,9-Diazaspiro[4.5]decane-8,10-diones | Modulation of T-type Ca2+ currents, enhancement of GABAergic neurotransmission. mdpi.com |
| Anticancer | 1-Thia-azaspiro[4.5]decane, Imidazolidin-4-ones | Inhibition of cancer cell lines, induction of ROS-dependent apoptosis via JNK pathway. nih.govresearchgate.net |
| Antiviral | 1-Thia-4-azaspiro[4.5]decan-3-one | Inhibition of coronavirus activity. nih.gov |
| Anti-ulcer | 1-Thia-4,8-diazaspiro[4.5]decan-3-one | Decreased gastric acid secretion, antioxidant effects. researchgate.netnih.gov |
| Neuroprotective | Diazaspiro[4.5]decane derivatives | Modulation of neurotransmitter systems. smolecule.com |
Metabolic Pathways and Stability Studies
Key metabolic transformations for related spiro-piperidine structures can involve oxidation, which may occur on the heterocyclic rings or on substituent groups. vulcanchem.com For instance, research on analogous compounds has shown that the piperazine (B1678402) scaffold, when replaced by a 2,8-diazaspiro[4.5]decane group, can increase metabolic stability. nih.gov The major metabolic routes for some derivatives include the formation of mixed disulfides when the scaffold is linked to a cystine moiety. acs.org Elucidation of these pathways is crucial for predicting the in vivo behavior of these compounds and for designing new analogs with optimized pharmacokinetic properties. tandfonline.com
In vitro hepatocyte and liver microsome assays are standard tools for evaluating the metabolic stability of new chemical entities. altex.orgnih.gov These assays provide quantitative data on the rate of metabolism, typically expressed as intrinsic clearance (CLint) and half-life (t1/2). altex.orgresearchgate.net Intact hepatocytes are considered highly relevant experimental systems as they contain a full complement of both Phase I and Phase II metabolic enzymes. altex.orgnih.gov
Studies on various derivatives containing the diazaspiro[4.5]decane core have demonstrated a range of metabolic stabilities. For example, certain 2,8-diazaspiro[4.5]decane derivatives developed as glycoprotein (B1211001) IIb-IIIa antagonists were found to be stable in human liver microsomes. nih.govresearchgate.net Similarly, a series of spirobenzopyran piperidine (B6355638) derivatives showed stability in liver microsome assays. nih.gov
In a study of dopamine transporter (DAT) inhibitors, compound 14a , a 2,8-diazaspiro[4.5]decane derivative, exhibited significant species differences in metabolism. It was rapidly metabolized in mouse liver microsomes but was found to be considerably more stable in human liver microsomes. nih.gov Another derivative, a potent TYK2/JAK1 inhibitor, also showed excellent metabolic stability in liver microsomal assays. nih.gov
The data below summarizes findings from in vitro metabolic stability assays on various compounds containing a diazaspiro[4.5]decane scaffold.
Table 1: Metabolic Stability of Diazaspiro[4.5]decane Derivatives in Liver Microsome Assays
| Compound Class | Assay System | Finding | Reference |
|---|---|---|---|
| 2,8-Diazaspiro[4.5]decane DAT Inhibitor (14a) | Mouse Liver Microsomes | Rapidly metabolized (t1/2 ≈ 20 min) | nih.gov |
| 2,8-Diazaspiro[4.5]decane DAT Inhibitor (14a) | Human Liver Microsomes | Stable (t1/2 > 40 min) | nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one TYK2/JAK1 Inhibitor (14l) | Liver Microsomal Assay | Clearance Rate: 11.4 mL/min/g; Half-life: 121.6 min | researchgate.net |
| 2,8-Diazaspiro[4.5]decane GPIIb-IIIa Antagonist (23) | Human Liver Microsomes | Stable | nih.gov |
Isotope labeling is a powerful technique used to trace the metabolic fate of drug molecules and elucidate complex biotransformation mechanisms. symeres.comresearchgate.net By replacing one or more atoms in a compound with a stable (e.g., ²H, ¹³C, ¹⁵N) or radioactive (e.g., ³H, ¹⁴C, ¹⁸F) isotope, researchers can track the parent compound and its metabolites through biological systems using methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, or positron emission tomography (PET). symeres.comresearchgate.net
This methodology is instrumental in several key areas of metabolic investigation:
Identifying Metabolites: Stable isotope-labeled compounds serve as ideal internal standards in absorption, distribution, metabolism, and excretion (ADME) studies, improving the specificity and quantification of metabolites via mass spectrometry. symeres.comresearchgate.net
Mechanistic Studies: The kinetic isotope effect, observed when an atom at a reaction site is replaced by a heavier isotope (e.g., deuterium (B1214612) for hydrogen), can help determine the rate-limiting steps in a metabolic pathway. symeres.com
Tracing Molecular Fate: Radiolabeling, for instance with ¹⁸F, allows for non-invasive in vivo imaging using PET to visualize the distribution and accumulation of a compound in various tissues, including tumors. nih.gov
For example, a derivative, 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxa-8-azaspiro[4.5]decane, was labeled with ¹⁸F to create a radioligand for PET imaging of σ1 receptors. nih.gov This study demonstrated the feasibility of labeling spirocyclic structures to investigate their biological distribution and target engagement in vivo. nih.gov In other research, isotopic labeling experiments have been crucial in distinguishing between proposed reactive intermediates in the mechanism of action of bioreductive drugs, providing clear evidence for specific chemical pathways. nih.gov While direct published studies on the isotope labeling of this compound for metabolic pathway elucidation are limited, the established principles and successful application to analogous spirocyclic structures confirm the utility of this approach for defining its biotransformation. symeres.comnih.govnih.gov
Future Research Directions and Emerging Trends for 1,4 Diazaspiro 4.5 Decane
Development of Novel Synthetic Methodologies
While established methods for the synthesis of 1,4-diazaspiro[4.5]decane and its derivatives exist, the demand for more efficient, cost-effective, and stereoselective routes remains a significant driver of current research. mdpi.com Future efforts are expected to concentrate on the development of innovative synthetic strategies that offer high yields and purity while minimizing complex purification steps. mdpi.commdpi.com
A key challenge lies in the synthesis of N-1 monosubstituted derivatives, as the N-3 position is often more reactive. mdpi.com Developing selective N-1 functionalization strategies is therefore a priority for creating diverse libraries of this compound analogs for biological screening. mdpi.com
Advanced Spectroscopic and Structural Techniques
A deeper understanding of the three-dimensional structure and conformational dynamics of this compound derivatives is crucial for elucidating their structure-activity relationships. Future research will increasingly rely on a combination of advanced spectroscopic and structural analysis techniques.
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography will continue to be indispensable tools for determining the precise molecular structure and stereochemistry of these compounds. ontosight.airesearchgate.net These techniques provide detailed insights into bond lengths, bond angles, and the spatial arrangement of atoms, which are essential for understanding interactions with biological targets. ontosight.airesearchgate.net
Computational chemistry and molecular modeling are also becoming increasingly important for predicting the conformational preferences and dynamic behavior of this compound derivatives. These in silico methods can complement experimental data and guide the design of new analogs with optimized properties.
Integration with Artificial Intelligence and Machine Learning in Chemical Design
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design and discovery of new this compound-based molecules. nih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel compounds. engineering.org.cn
Generative models, a type of AI, can be used for the de novo design of molecules with desired characteristics, such as high binding affinity for a specific biological target or favorable pharmacokinetic profiles. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing the synthesis of compounds with the highest probability of success.
Furthermore, ML models can be trained to predict various properties, including solubility, toxicity, and metabolic stability, enabling a more efficient and targeted approach to lead optimization. nih.govengineering.org.cn The use of AI and ML in conjunction with traditional medicinal chemistry strategies holds immense promise for the rapid development of new therapeutic agents based on the this compound scaffold. chemrxiv.org
Exploration of New Research Areas and Target Identification
The therapeutic potential of this compound derivatives extends beyond their currently known activities. mdpi.comnih.gov Future research will focus on exploring new therapeutic areas and identifying novel biological targets for these compounds.
Systematic screening of this compound libraries against a wide range of biological targets, including enzymes, receptors, and ion channels, could uncover new and unexpected pharmacological activities. ucsd.edu This exploration may lead to the development of treatments for a variety of diseases. For instance, derivatives have been investigated for their potential as anticonvulsants, antifungal agents, and inhibitors of enzymes like chitin (B13524) synthase and soluble epoxide hydrolase. mdpi.comnih.govucsd.edu
The unique conformational rigidity of the spirocyclic system can be exploited to design highly selective ligands for specific biological targets. mdpi.com By fine-tuning the substituents on the this compound core, researchers can optimize interactions with the target protein and enhance potency and selectivity.
Expanding Applications in Materials Science and Supramolecular Assemblies
The rigid and well-defined three-dimensional structure of this compound makes it an attractive building block for the construction of novel materials and supramolecular assemblies. smolecule.com The ability of derivatives to form ordered structures through non-covalent interactions, such as hydrogen bonding, opens up possibilities for their use in crystal engineering and the design of functional materials. rsc.orgresearchgate.net
Future research in this area may focus on the development of:
Polymers and Metal-Organic Frameworks (MOFs): Incorporating the this compound unit into polymer backbones or as ligands in MOFs could lead to materials with unique thermal, mechanical, or catalytic properties. smolecule.comuni-rostock.de
Liquid Crystals: The self-assembly of appropriately functionalized this compound derivatives can lead to the formation of liquid crystalline phases, which have applications in displays and sensors. rsc.org
Gels: The ability of some derivatives to form extended networks through intermolecular interactions can be harnessed to create supramolecular gels with potential applications in drug delivery and tissue engineering. rsc.org
The exploration of these new frontiers in materials science will further broaden the scope of applications for the versatile this compound scaffold.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 1,4-Diazaspiro[4.5]decane, and how can reaction yields be optimized?
- Methodological Answer : Synthesis typically involves cyclization reactions or spiroannulation strategies. For example, fluorination reactions using reagents like [SF₃][SbF₆] in acetonitrile with CsF as a catalyst have been reported, though yields may vary. Optimization requires adjusting molar ratios (e.g., ketone-to-CsF ratio) and reaction temperatures (e.g., –20°C for controlled fluorination) . Characterization via ¹⁹F NMR (e.g., doublets at –68.1 and –114.5 ppm) is critical for confirming product identity .
Q. What safety protocols are essential when handling this compound derivatives in laboratory settings?
- Methodological Answer : Use flame-retardant protective clothing, nitrile gloves inspected for integrity, and respiratory protection if airborne exposure is possible. Immediate decontamination of spills and avoidance of drains are critical. Safety data sheets (SDS) for related spiro compounds emphasize strict glove removal techniques and disposal compliance .
Q. How can researchers resolve discrepancies in spectral data (e.g., NMR) for this compound derivatives?
- Methodological Answer : Cross-validate data using complementary techniques (e.g., GC-MS, IR). For unexpected coupling values (e.g., 2J(¹⁹F–¹⁹F) = 9.1 Hz in fluorinated derivatives), compare with computational models (e.g., B3PW91/6-311++G(MeCN)) to assess bond elongation trends or radical stabilization effects . Replicate experiments under controlled conditions to isolate variables.
Advanced Research Questions
Q. What mechanistic insights explain the stereoelectronic dependence of C–C bond activation in this compound derivatives?
- Methodological Answer : Radical cation stabilization, particularly via aryl substituents, is critical for productive C–C cleavage. Computational studies show bond elongation trends (e.g., 2.94 Å for benzylic radicals vs. 1.64 Å for non-stabilized systems). Experimental validation involves substituting spiro compounds with electron-donating/withdrawing groups and analyzing fragmentation efficiency via ¹⁹F NMR or EPR .
Q. How can computational modeling guide the design of this compound-based vasopressin antagonists?
- Methodological Answer : Molecular docking and MD simulations can predict binding affinities of derivatives (e.g., 1-(2,6-diazaspiro[3.3]heptan-6-yl)-5,6-dihydro-4H-benzo[triazolo]diazepines) to vasopressin receptors. Focus on optimizing spiro ring conformation and heteroatom placement to enhance selectivity. Validate with in vitro receptor assays .
Q. What strategies address low yields in fluorination reactions of this compound derivatives?
- Methodological Answer : Screen alternative fluorinating agents (e.g., Selectfluor®) or solvent systems (e.g., DMF for improved solubility). Monitor reaction progress via in-situ ¹⁹F NMR to identify intermediates. Postulate side reactions (e.g., HF formation) and introduce scavengers (e.g., K₂CO₃) to mitigate byproducts .
Q. How should researchers analyze contradictory data from non-standard analytical methods (e.g., field-screening techniques)?
- Methodological Answer : Apply the EPA’s systematic review framework: (1) Classify data sources by reliability (e.g., peer-reviewed vs. field-collected), (2) Assess method clarity and validation (e.g., LOD/LOQ reporting), (3) Use statistical tools (e.g., ANOVA) to reconcile discrepancies. Prioritize studies with documented method validation .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for comparative studies of this compound derivatives?
- Methodological Answer : Use multivariate analysis (e.g., PCA) to correlate structural features (e.g., substituent electronegativity) with biological activity. For small datasets, apply non-parametric tests (e.g., Mann-Whitney U) to assess significance. Visualize trends via heatmaps or 3D scatter plots .
Q. How can mixed-methods research enhance understanding of spiro compound reactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
